molecular formula C12H24ClNO4 B13367389 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride

Cat. No.: B13367389
M. Wt: 281.77 g/mol
InChI Key: REFPVMRTHIMPLJ-UHFFFAOYSA-N
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Description

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride is an organic compound belonging to the class of acyl carnitines. These compounds contain a fatty acid with the carboxylic acid attached to carnitine through an ester bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride typically involves the esterification of carnitine with pentanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its role in cellular metabolism and as a potential biomarker for certain metabolic disorders.

    Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride involves its interaction with cellular enzymes and receptors. The compound is known to target peroxisomal carnitine O-octanoyltransferase, which plays a crucial role in fatty acid metabolism. By modulating the activity of this enzyme, the compound can influence various metabolic pathways and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Carboxy-N,N,N-trimethyl-2-(octanoyloxy)propan-1-aminium chloride: Similar structure but with an octanoyl group instead of a pentanoyl group.

    3-Carboxy-N,N,N-trimethyl-2-(decanoyloxy)propan-1-aminium chloride: Contains a decanoyl group.

    3-Carboxy-N,N,N-trimethyl-2-(butanoyloxy)propan-1-aminium chloride: Contains a butanoyl group.

Uniqueness

3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride is unique due to its specific pentanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H24ClNO4

Molecular Weight

281.77 g/mol

IUPAC Name

(3-carboxy-2-pentanoyloxypropyl)-trimethylazanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H

InChI Key

REFPVMRTHIMPLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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